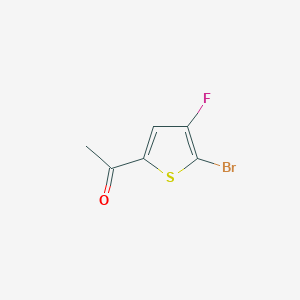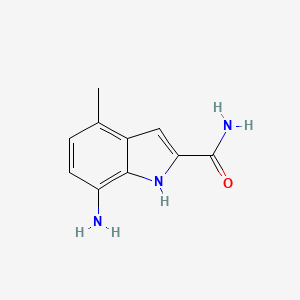![molecular formula C45H41N B13647654 N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine: is a complex organic compound known for its unique structural properties It is characterized by the presence of biphenyl and spirobi[fluoren] moieties, which contribute to its stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and spirobi[fluoren] intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, ligands, and base solutions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols.
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials for organic electronics, such as OLEDs and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites, facilitating various chemical reactions. In biological systems, it may interact with proteins and enzymes, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its use in OLEDs due to its excellent hole-transporting properties.
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Widely used in organic electronics for its hole-transport capabilities.
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine: Another compound with similar structural features, used in various organic electronic applications.
Uniqueness: N-([1,1’-Biphenyl]-2-yl)-2’,7’-di-tert-butyl-9,9’-spirobi[fluoren]-2-amine stands out due to its unique combination of biphenyl and spirobi[fluoren] moieties, which provide enhanced stability and reactivity. This makes it particularly suitable for applications in advanced organic electronic devices.
Propiedades
Fórmula molecular |
C45H41N |
|---|---|
Peso molecular |
595.8 g/mol |
Nombre IUPAC |
2',7'-ditert-butyl-N-(2-phenylphenyl)-9,9'-spirobi[fluorene]-2-amine |
InChI |
InChI=1S/C45H41N/c1-43(2,3)30-20-23-35-36-24-21-31(44(4,5)6)27-40(36)45(39(35)26-30)38-18-12-10-17-34(38)37-25-22-32(28-41(37)45)46-42-19-13-11-16-33(42)29-14-8-7-9-15-29/h7-28,46H,1-6H3 |
Clave InChI |
WFMXFQUHRVRKRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)NC7=CC=CC=C7C8=CC=CC=C8)C=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


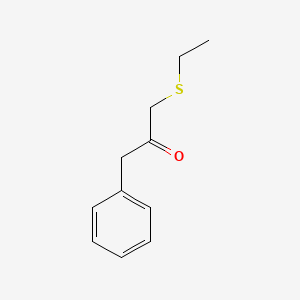
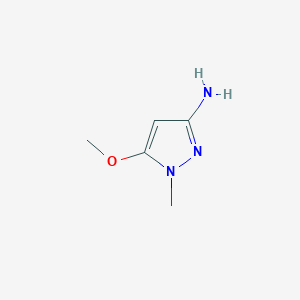
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol](/img/structure/B13647590.png)
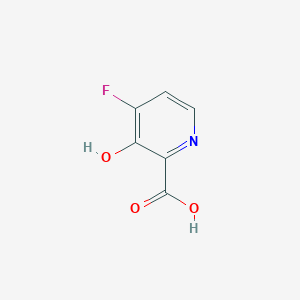
![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)
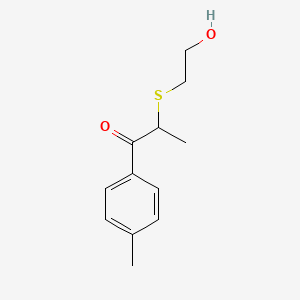
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)

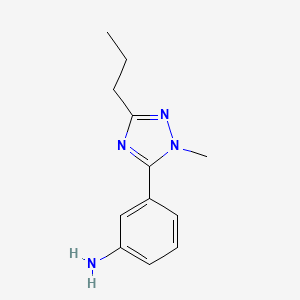
![Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-](/img/structure/B13647619.png)
![4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid](/img/structure/B13647630.png)
